

# Physicochemical Properties of 5-Amino-1-isopropyl-3-methylpyrazole: A Technical Guide

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## Compound of Interest

**Compound Name:** 5-Amino-1-isopropyl-3-methylpyrazole

**Cat. No.:** B073526

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## Introduction

**5-Amino-1-isopropyl-3-methylpyrazole** is a member of the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. Understanding the physicochemical properties of **5-Amino-1-isopropyl-3-methylpyrazole** is crucial for predicting its pharmacokinetic and pharmacodynamic behavior, guiding formulation development, and designing novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological significance.

While specific experimental data for **5-Amino-1-isopropyl-3-methylpyrazole** is not extensively available in the public domain, this guide leverages data from structurally related compounds and established methodologies to provide a predictive framework.

## Core Physicochemical Properties

The fundamental physicochemical properties of a compound dictate its absorption, distribution, metabolism, and excretion (ADME) profile. For **5-Amino-1-isopropyl-3-methylpyrazole**, these

properties are influenced by the interplay of its amino, isopropyl, and methyl substituents on the pyrazole ring.

Table 1: Summary of Predicted and Known Physicochemical Properties of **5-Amino-1-isopropyl-3-methylpyrazole** and Related Compounds

Property	5-Amino-1-isopropyl-3-methylpyrazole	Notes and Comparative Data
Molecular Formula	C <sub>7</sub> H <sub>13</sub> N <sub>3</sub>	-
Molecular Weight	139.20 g/mol <a href="#">[1]</a>	-
Appearance	Solid <a href="#">[1]</a>	Pyrazole derivatives are often crystalline solids at room temperature.
Melting Point (°C)	Not available	For comparison, the melting point of 3-amino-5-methylpyrazole is 45-47 °C <a href="#">[2]</a> . The melting point of 5-amino-1,3-dimethylpyrazole is 65-69 °C <a href="#">[3]</a> . The presence of the isopropyl group may influence the crystal lattice and thus the melting point.
Boiling Point (°C)	Not available	For comparison, the boiling point of 3-amino-5-methylpyrazole is 213 °C at 14 mmHg <a href="#">[2]</a> . Due to the potential for hydrogen bonding, a relatively high boiling point is expected.
Water Solubility	Not available	The amino group can participate in hydrogen bonding, which may enhance aqueous solubility. However, the isopropyl and methyl groups are lipophilic and may decrease solubility. The overall solubility will be a balance of these factors.
pKa	Not available	The amino group imparts basic character to the molecule. The

pKa of the conjugate acid is expected to be in the range typical for arylamines, but influenced by the electronic nature of the pyrazole ring.

LogP (Octanol-Water Partition Coefficient) Not available

The isopropyl and methyl groups will contribute to a higher logP value, indicating increased lipophilicity compared to unsubstituted 5-aminopyrazole. A positive logP value is anticipated.

## Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following are detailed methodologies for key experiments.

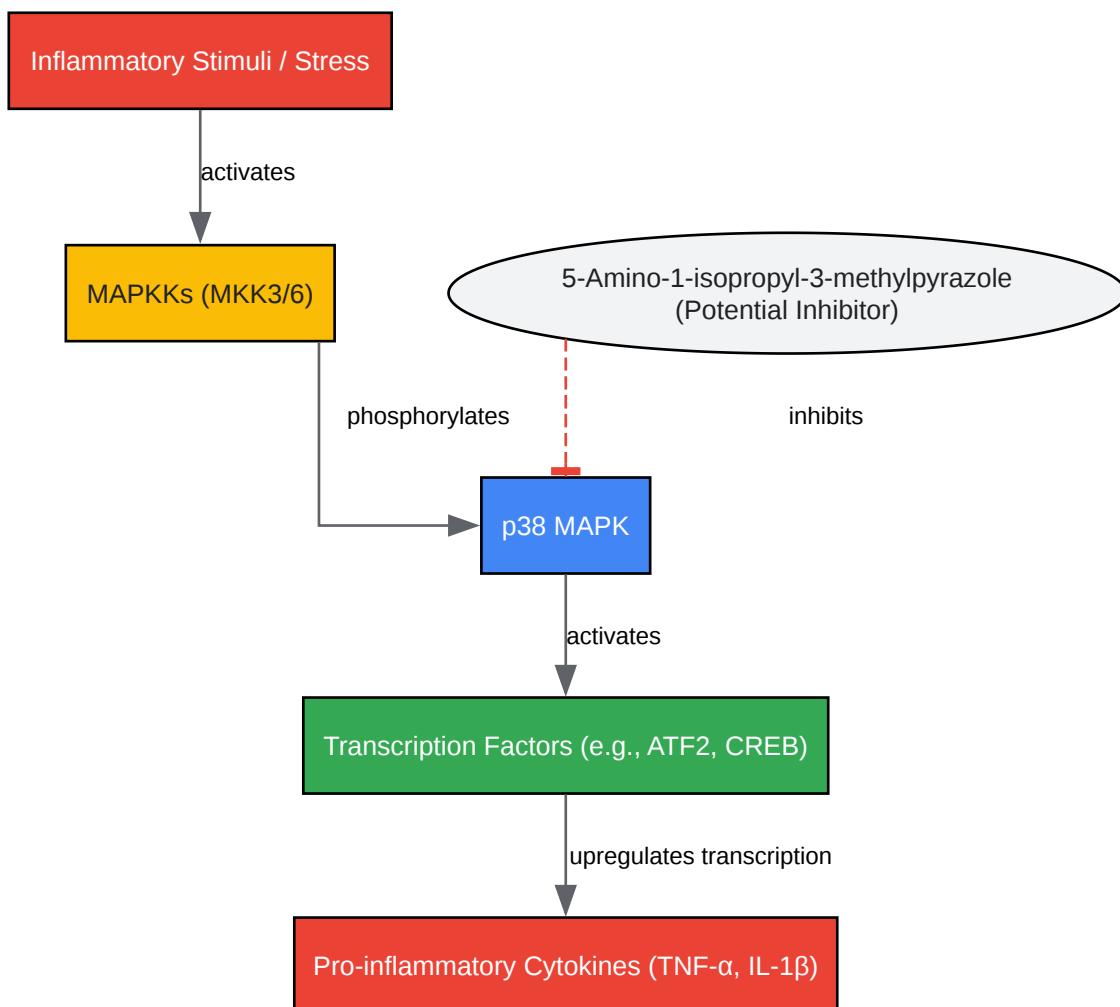
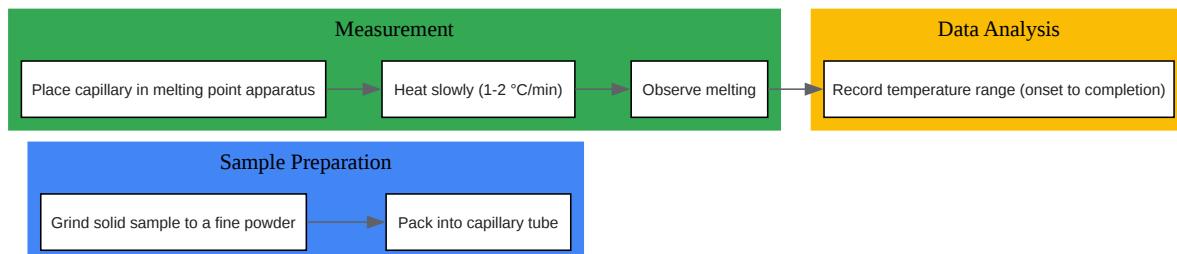
### Melting Point Determination

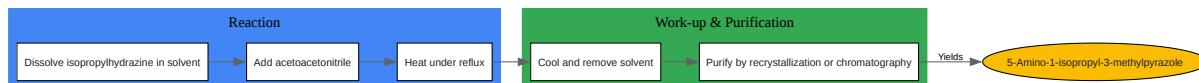
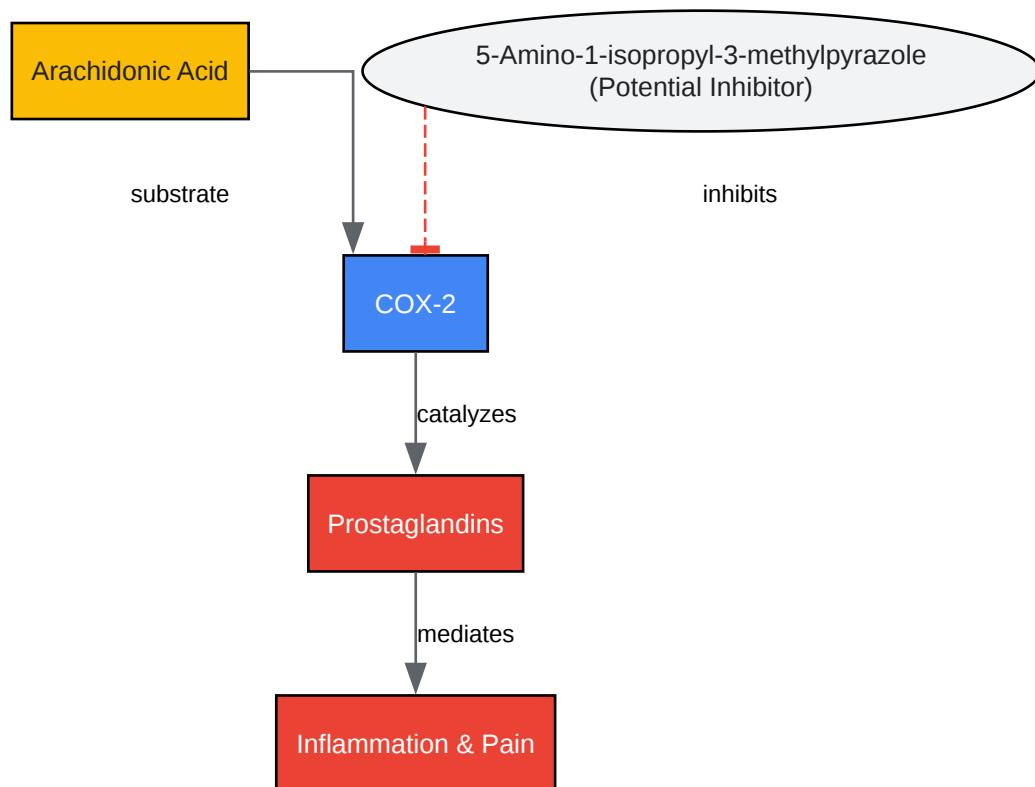
The melting point is a fundamental indicator of purity.

Methodology: Capillary Melting Point Method[4][5][6]

- Sample Preparation: A small amount of the finely powdered, dry sample of **5-Amino-1-isopropyl-3-methylpyrazole** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting)

are recorded as the melting point range. A narrow melting point range (0.5-1 °C) is indicative of a pure compound.





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